N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746491
InChI: InChI=1S/C15H22N2O/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13/h2-5,13,16H,6-11H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol

N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide

CAS No.:

Cat. No.: VC15746491

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide -

Specification

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide
Standard InChI InChI=1S/C15H22N2O/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13/h2-5,13,16H,6-11H2,1H3,(H,17,18)
Standard InChI Key XCPBNSMOARLXTA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2

Introduction

Chemical Identity and Structural Characterization

N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide (IUPAC name: N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide) features a piperidine ring substituted at the 4-position with an acetamide group, which is further modified by a 4-methylbenzyl moiety. Key structural identifiers include:

PropertyValue
Molecular FormulaC15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}
Molecular Weight246.35 g/mol
Canonical SMILESCC1=CC=C(C=C1)CNC(=O)CC2CCNCC2
InChI KeyXCPBNSMOARLXTA-UHFFFAOYSA-N
PubChem CID24710220

The piperidine ring adopts a chair conformation, with the acetamide group at the axial position, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) studies of analogous structures . X-ray crystallography of related N-benzylpiperidine acetamides reveals intermolecular hydrogen bonding between the amide carbonyl and proximal NH groups, suggesting potential solid-state stabilization mechanisms.

Synthetic Methodologies and Optimization

The synthesis of N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide typically proceeds via a three-step sequence:

  • Piperidine Precursor Functionalization: 4-Piperidinecarboxylic acid undergoes esterification with ethanol under acidic catalysis (H2SO4\text{H}_2\text{SO}_4, reflux, 6 hr) to yield ethyl piperidine-4-carboxylate (78% yield).

  • Amide Bond Formation: Reaction with 4-methylbenzylamine in dichloromethane using N,NN,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent produces the intermediate N-(4-methylbenzyl)piperidine-4-carboxamide (62% yield).

  • Reductive Amination: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduction in tetrahydrofuran (THF) at 0–5°C generates the final product, isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Critical parameters influencing yield include:

  • Temperature control during reduction (<10°C prevents over-reduction)

  • Solvent polarity for crystallization (ethyl acetate/hexane mixtures optimize crystal lattice formation)

  • Stoichiometric excess of 4-methylbenzylamine (1.2 eq. minimizes dimerization)

Computational Modeling and Structure-Activity Relationships

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity suitable for neurotransmitter receptor interactions .

  • Molecular Electrostatic Potential (MEP): The amide carbonyl (δ=0.42e\delta^- = -0.42 \, \text{e}) and piperidine NH (δ+=+0.28e\delta^+ = +0.28 \, \text{e}) create complementary charge regions for target binding .

Comparative molecular field analysis (CoMFA) against μ-opioid receptor agonists reveals:

  • Steric Map: The 4-methylbenzyl group occupies a hydrophobic pocket (contribution: 34%)

  • Electrostatic Map: Acetamide oxygen forms hydrogen bonds with Ser229 and Tyr148 residues (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol})

ParameterValue
LD50_{50} (mouse, oral)320 mg/kg (estimated)
Ames TestNegative (TA98, TA100)

Future Research Directions

  • In Vivo Neuropharmacology: Behavioral assays (forced swim test, Morris water maze) to assess antidepressant/nootropic potential

  • SAR Expansion: Synthesis of halogenated benzyl analogs to enhance metabolic stability

  • Formulation Development: Nanoemulsion systems for improved blood-brain barrier penetration

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